2',6'-Dimethoxyacetophenone

Thermochemistry Energetics Substituent Effects

Researchers requiring a reliable precursor for 4-fluororesorcinol or a defined competitive inhibitor for CYP450 studies face supply inconsistency. 2',6'-Dimethoxyacetophenone (CAS 2040-04-2) resolves this with a validated 74% overall yield in 4-fluororesorcinol synthesis-14 points higher than alternatives-and competitive (not mixed) inhibition of aminopyrine demethylase. • ≥98% purity with consistent lot-to-lot thermochemical stability (ΔfH°gas = -358.2 ± 2.6 kJ·mol⁻¹). • Scalable 84% synthesis route from 2,6-dihydroxyacetophenone ensures supply chain reliability. • Ships ambient; store at room temp.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 2040-04-2
Cat. No. B105267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',6'-Dimethoxyacetophenone
CAS2040-04-2
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=C1OC)OC
InChIInChI=1S/C10H12O3/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3
InChIKeyXEUGKOFTNAYMMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',6'-Dimethoxyacetophenone Chemical Identity and Procurement Specifications


2',6'-Dimethoxyacetophenone (CAS 2040-04-2) is an aromatic ketone belonging to the dimethoxyacetophenone isomer family, characterized by methoxy substituents at the 2' and 6' positions of the acetophenone core [1]. With molecular formula C10H12O3 and molecular weight 180.20 g/mol, this compound is commercially available from major suppliers including Sigma-Aldrich, TCI, Aladdin, and Thermo Scientific at standard purity specifications of ≥98.0% (GC) . The compound exists as a white to off-white crystalline powder with a melting point range of 68–72°C and boiling point of 135–136°C at 2 mmHg . Its defined substitution pattern distinguishes it from other dimethoxyacetophenone isomers (2′,4′-, 2′,5′-, 2′,6′-, 3′,4′-, 2′,3′-, and 3′,5′-) in terms of thermochemical stability and synthetic utility [1].

Isomer identity
Defined 2',6'-dimethoxy substitution pattern for thermochemical and reactivity differentiation
Commercial supply
Multi-supplier availability with standardized analytical purity (GC verified)
Workflow use
Synthetic intermediate for fluorinated building blocks, electrophilic substitution, and enzyme inhibition studies

Why Isomer Substitution Fails in Research Protocols


Substitution of 2',6'-dimethoxyacetophenone with alternative dimethoxyacetophenone isomers (e.g., 2′,4′-, 2′,5′-, or 3′,4′-) is scientifically inadvisable due to quantifiable differences in thermochemical stability that arise from positional interactions between methoxy substituents [1]. The 2′,6′-isomer exhibits a distinct standard molar enthalpy of formation in the gaseous phase (−358.2 ± 2.6 kJ·mol⁻¹), differing from 2′,5′- (−368.8 ± 2.3 kJ·mol⁻¹) and 2′,4′- (−376.5 ± 2.3 kJ·mol⁻¹) by 10.6 and 18.3 kJ·mol⁻¹, respectively [1]. These energetic differences reflect non-additive substituent interactions that affect reactivity, metabolic fate, and suitability as a synthetic intermediate [1][2]. Furthermore, in biochemical applications, the dimethyl ether exhibits competitive inhibition kinetics (versus mixed kinetics for mono- and non-methylated analogs), demonstrating that substitution pattern dictates mechanism of action in enzyme systems [2]. Generic interchange without these data-backed justifications introduces unquantified variability into experimental outcomes.

Thermochemical mismatch
Positional isomers differ in enthalpy of formation by 10–18 kJ·mol⁻¹; reactivity and thermodynamic calculations may shift.
Enzyme inhibition mechanism
2',6'-dimethyl ether shows competitive inhibition, while mono- or non-methylated analogs exhibit mixed kinetics; metabolic study endpoints may not transfer.
Synthetic yield variability
Alternative precursors (e.g., 1,3-dimethoxybenzene) yield different overall efficiencies in key transformations; process reproducibility may require validation.

Quantitative Differentiation Evidence for Procurement Decisions


Thermochemical Stability vs. Positional Isomers

The standard molar enthalpy of formation (ΔfH°m, gas phase) for 2',6'-dimethoxyacetophenone was experimentally determined as −358.2 ± 2.6 kJ·mol⁻¹ at T = 298.15 K, compared to −368.8 ± 2.3 kJ·mol⁻¹ for 2',5'-dimethoxyacetophenone and −376.5 ± 2.3 kJ·mol⁻¹ for 2',4'-dimethoxyacetophenone [1]. The 2′,6′-isomer is thermodynamically less stable than its 2′,5′ and 2′,4′ counterparts by 10.6 and 18.3 kJ·mol⁻¹, respectively [1].

Thermochemical stability
Head-to-head
+10.6 kJ·mol⁻¹ vs 2′,5′; +18.3 vs 2′,4′
Reported enthalpy difference may influence reactivity profiles
Gas phase, 298.15 K; validated by combustion calorimetry and G3 calculations
Thermochemistry Energetics Substituent Effects

Enzymatic Inhibition Kinetics vs. Structural Analogs

In hepatic mixed function oxidase assays, 2',6'-dimethoxyacetophenone (the dimethyl ether) functions as a competitive inhibitor of aminopyrine demethylase, whereas 2,6-dihydroxyacetophenone and 2-hydroxy-6-methoxyacetophenone display mixed inhibition kinetics [1]. This mechanistic divergence is a direct consequence of the methylation state and substitution pattern [1].

Inhibition mechanism
Head-to-head
Competitive (target) vs Mixed (dihydroxy and monomethoxy analogs)
Mechanistic distinction may affect enzyme study design
Aminopyrine demethylase assay in hepatic microsomes
Enzyme Inhibition Hepatic Mixed Function Oxidases Xenobiotic Metabolism

Synthetic Yield in 4-Fluororesorcinol Production

The fluorination of 2',6'-dimethoxyacetophenone with trifluoromethyl hypofluorite, followed by demethylation with 48% HBr in acetic acid under reflux, yields 4-fluororesorcinol with an overall yield of 74% [1]. In contrast, the alternative route via direct fluorination of 1,3-dimethoxybenzene followed by demethylation yields only 60% overall [1].

Synthetic yield to 4-F-resorcinol
Head-to-head
74% vs 60% overall (23% relative improvement)
Reported yield context may reduce precursor consumption
Fluorination-demethylation route; CF₃OF, −78°C
Synthetic Methodology Fluorination Pharmaceutical Intermediate

Commercial Availability and Purity Specifications

2',6'-Dimethoxyacetophenone is readily available from multiple major chemical suppliers with standardized purity specifications of ≥98.0% by GC analysis, including Sigma-Aldrich (98%), TCI (>98.0% GC), Aladdin Scientific (>98.0% GC), and Thermo Scientific/Alfa Aesar (98%) . The compound is supplied as a white to off-white crystalline powder with melting point 68–72°C and is stocked in quantities ranging from 1 g to 100 g with immediate availability from primary distributors .

Commercial purity
Data to verify
≥98.0% (GC) from ≥4 global suppliers
Multi-supplier availability supports procurement consistency
Lot-specific purity and certificate review recommended
Commercial Sourcing Purity Analysis GC Specification

Evidence-Backed Application Scenarios


4-Fluororesorcinol Synthesis via Fluorination-Demethylation

2',6'-Dimethoxyacetophenone serves as the preferred precursor for 4-fluororesorcinol synthesis, delivering a 74% overall yield compared to 60% via the alternative 1,3-dimethoxybenzene route [1]. The protocol involves fluorination with trifluoromethyl hypofluorite in Freon 11 at −78°C, producing 2,6-dimethoxy-3-fluoroacetophenone, followed by reflux demethylation in 48% HBr/acetic acid [1]. This 14-percentage-point yield advantage makes the compound the method of choice for preparing 4-fluororesorcinol, a fluorinated building block with applications in medicinal chemistry and imaging agent development [1].

Hepatic Mixed Function Oxidase Inhibition Studies

In biochemical investigations of cytochrome P450-mediated metabolism, 2',6'-dimethoxyacetophenone exhibits competitive inhibition of aminopyrine demethylase, whereas its dihydroxy and mono-methyl ether analogs display mixed inhibition kinetics [2]. This mechanistic distinction, arising directly from the 2',6'-dimethoxy substitution pattern, makes the compound uniquely suitable for studies requiring a defined competitive inhibitor of hepatic mixed function oxidases rather than a mixed-type modulator [2]. Metabolic studies further confirm that the compound undergoes demethylation to 2-hydroxy-6-methoxyacetophenone with additional minor hydroxylated metabolites [2].

Thermochemical Reference for Substituent Interaction Studies

With a precisely determined standard molar enthalpy of formation (−358.2 ± 2.6 kJ·mol⁻¹, gas phase) obtained via static bomb calorimetry and Calvet microcalorimetry [3], 2',6'-dimethoxyacetophenone serves as an experimentally validated reference compound for investigating non-additive substituent interactions in tri-substituted benzenes. The 10.6–18.3 kJ·mol⁻¹ energetic differences relative to 2′,5′- and 2′,4′-isomers provide quantifiable benchmarks for computational validation of group additivity schemes and density functional theory predictions in aromatic systems [3].

Synthetic Intermediate via Electrophilic Substitution

The electron-donating methoxy groups at the 2' and 6' positions activate the aromatic ring toward electrophilic substitution, enabling further functionalization for the synthesis of chalcones, heterocycles, and other complex organic frameworks . The compound can be synthesized in 84% yield via methylation of 2,6-dihydroxyacetophenone using methyl iodide and potassium carbonate in DMF [4], establishing a reliable and scalable supply chain for downstream derivatization in medicinal chemistry and materials science applications [4].

Application
Selection Property
Validation Focus
4-Fluororesorcinol synthesis
Fluorination-demethylation yield profile
Yield reproducibility and precursor efficiency
Hepatic oxidase inhibition studies
Competitive inhibition mechanism
Mechanism verification vs mixed-type analogs
Thermochemical reference
Validated enthalpy of formation
Group additivity scheme benchmarking
Electrophilic substitution intermediate
Ring activation via 2',6'-dimethoxy pattern
Downstream derivatization efficiency

Technical Documentation Hub

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